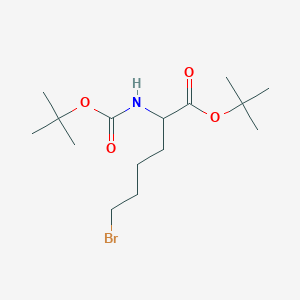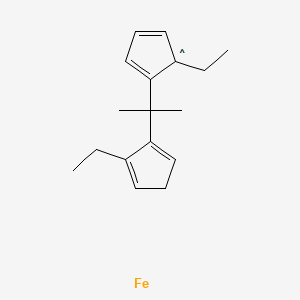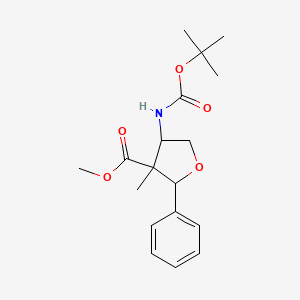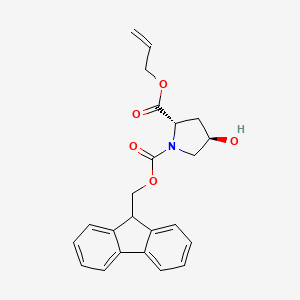
n-Tetradecyl-d29-trimethylammonium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Tetradecyl-d29-trimethylammonium Bromide is a stable isotope-labeled compound commonly used in scientific research. It is a quaternary ammonium compound with a long alkyl chain, making it a surfactant. The compound is known for its high chemical purity and is often used in various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Tetradecyl-d29-trimethylammonium Bromide typically involves the quaternization of n-tetradecylamine with methyl bromide. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
n-Tetradecyl-d29-trimethylammonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products
Substitution: Products include various quaternary ammonium salts.
Oxidation: Products include oxidized derivatives of the alkyl chain.
Reduction: Reduced forms of the compound with altered alkyl chains.
Wissenschaftliche Forschungsanwendungen
n-Tetradecyl-d29-trimethylammonium Bromide is widely used in scientific research due to its surfactant properties and stable isotope labeling. Applications include:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell membrane studies and protein purification.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of n-Tetradecyl-d29-trimethylammonium Bromide involves its interaction with cell membranes and proteins. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. This property makes it useful in studies of membrane dynamics and protein-lipid interactions. The compound can also form micelles, which are useful in solubilizing hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecyltrimethylammonium Bromide: Similar structure but without isotope labeling.
Cetyltrimethylammonium Bromide: Longer alkyl chain (16 carbons) compared to n-Tetradecyl-d29-trimethylammonium Bromide.
Dodecyltrimethylammonium Bromide: Shorter alkyl chain (12 carbons) compared to this compound.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise tracking and quantification in complex biological and chemical systems.
Eigenschaften
Molekularformel |
C17H38BrN |
|---|---|
Molekulargewicht |
365.57 g/mol |
IUPAC-Name |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl)azanium;bromide |
InChI |
InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |
InChI-Schlüssel |
CXRFDZFCGOPDTD-WAQJSBRMSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)

![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
![3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)
![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)
![17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)
![7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12308338.png)

